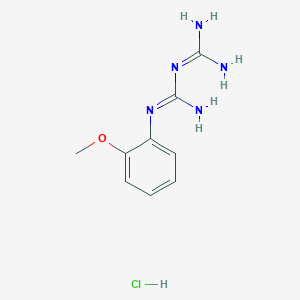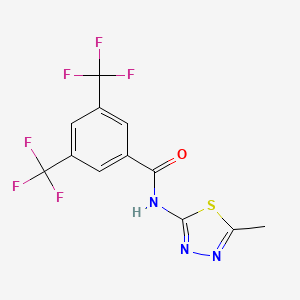
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MTB or MTB-2-24 and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the NF-κB signaling pathway, which plays a key role in immune responses. These effects may contribute to the anti-inflammatory and anti-tumor properties of MTB.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the proliferation of cancer cells. MTB has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations to its use. MTB is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Additionally, the synthesis of MTB is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on MTB. One area of interest is the development of novel therapeutic applications for MTB, particularly in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the underlying mechanisms of MTB's biological activities, particularly its effects on the NF-κB signaling pathway. Additionally, further studies are needed to fully understand the potential advantages and limitations of MTB for use in lab experiments.
Métodos De Síntesis
MTB is synthesized through a multistep process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. The synthesis of MTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
MTB has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. MTB has been used in a variety of research studies to investigate the underlying mechanisms of these effects and to explore its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3OS/c1-5-20-21-10(23-5)19-9(22)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-4H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWABJJXDGCQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)

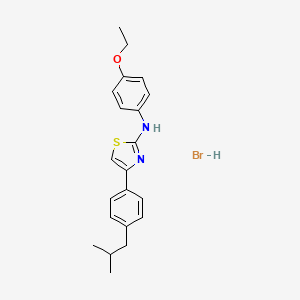
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
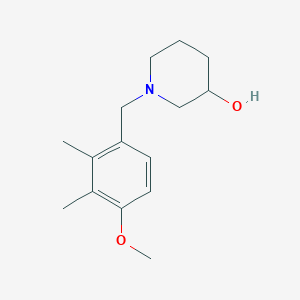
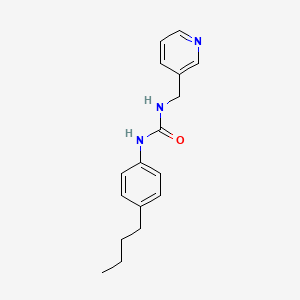
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
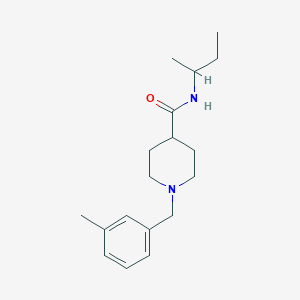
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)

